molecular formula C4H6Cl2O B12704598 trans-1,4-Dichloro-2,3-epoxybutane CAS No. 45467-40-1

trans-1,4-Dichloro-2,3-epoxybutane

Cat. No.: B12704598
CAS No.: 45467-40-1
M. Wt: 140.99 g/mol
InChI Key: VUSYFNXNYLAECV-IMJSIDKUSA-N
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Description

trans-1,4-Dichloro-2,3-epoxybutane: is an organic compound with the molecular formula C₄H₆Cl₂O It is a halogenated epoxide, characterized by the presence of two chlorine atoms and an epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Dichloro-2,3-epoxybutane typically involves the reaction of butadiene with chlorine and oxygen. The process can be carried out using various catalysts, such as aluminum, zinc, and magnesium organometallics, which facilitate the formation of the epoxide ring . The reaction conditions often include low temperatures (around -78°C) to ensure the stability of the intermediate compounds and to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination of butadiene followed by epoxidation. The use of efficient catalysts and optimized reaction conditions is crucial to maximize the yield and purity of the final product .

Mechanism of Action

The mechanism of action of trans-1,4-Dichloro-2,3-epoxybutane involves the opening of the epoxide ring, which can react with various nucleophiles. This reactivity is due to the strained three-membered ring structure of the epoxide, making it highly susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Properties

CAS No.

45467-40-1

Molecular Formula

C4H6Cl2O

Molecular Weight

140.99 g/mol

IUPAC Name

(2R,3R)-2,3-bis(chloromethyl)oxirane

InChI

InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2/t3-,4-/m0/s1

InChI Key

VUSYFNXNYLAECV-IMJSIDKUSA-N

Isomeric SMILES

C([C@H]1[C@@H](O1)CCl)Cl

Canonical SMILES

C(C1C(O1)CCl)Cl

Related CAS

38723-45-4

Origin of Product

United States

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